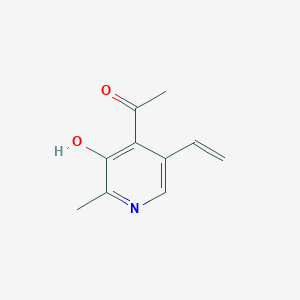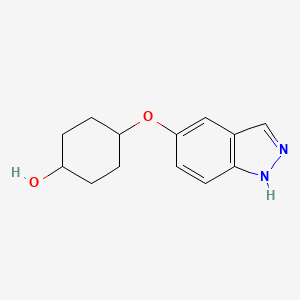![molecular formula C24H26O3 B8515338 methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate](/img/structure/B8515338.png)
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate
Descripción general
Descripción
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines a naphthalene core with a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the naphthalene core, followed by the introduction of the substituted phenyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthalene derivatives and substituted phenyl compounds. Examples include:
- 7-[1-Ethyl-1-(4-hydroxyphenyl)propyl]naphthalene-2-carboxylic acid methyl ester
- 7-[1-Ethyl-1-(3-methylphenyl)propyl]naphthalene-2-carboxylic acid methyl ester .
Uniqueness
What sets methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate apart is its specific substitution pattern, which can confer unique reactivity and biological activity
Propiedades
Fórmula molecular |
C24H26O3 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C24H26O3/c1-5-24(6-2,20-11-12-22(25)16(3)13-20)21-10-9-17-7-8-18(23(26)27-4)14-19(17)15-21/h7-15,25H,5-6H2,1-4H3 |
Clave InChI |
MLHXUYMTNOWILM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C1=CC(=C(C=C1)O)C)C2=CC3=C(C=CC(=C3)C(=O)OC)C=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide](/img/structure/B8515282.png)
![2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B8515290.png)
![N-methyl-4-[5-methyl-5-(methoxymethyl)-4-oxo-2-thioxo-3-[3-(trifluoromethyl)-4-cyanophenyl]imidazolidin-1-yl]-2-fluorobenzamide](/img/structure/B8515301.png)










